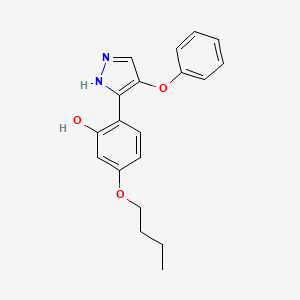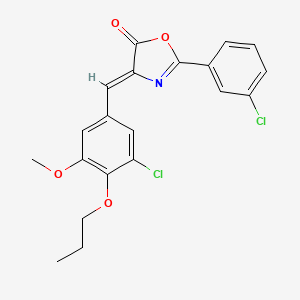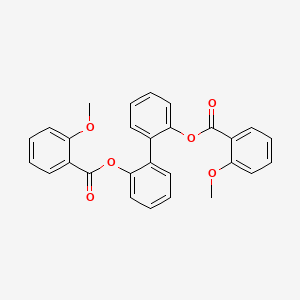![molecular formula C19H17NO3S B4876873 5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)
5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
描述
5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound is also known as FPTD and has been synthesized using various methods. FPTD has been found to possess biochemical and physiological effects, making it a potential candidate for further research.
作用机制
The mechanism of action of FPTD is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are involved in cancer cell growth and insulin signaling. FPTD has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
FPTD has been found to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPTD has also been found to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic genes. Furthermore, FPTD has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FPTD possesses several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. FPTD is also stable under normal laboratory conditions. However, one of the limitations is that its solubility in water is limited, which may affect its bioavailability. Furthermore, the mechanism of action of FPTD is not fully understood, which may hinder its application in certain experiments.
未来方向
There are several potential future directions for FPTD research. One of the directions is to investigate the potential of FPTD as a therapeutic agent for cancer and diabetes. Another direction is to elucidate the mechanism of action of FPTD and its effects on various signaling pathways. Furthermore, future research could focus on improving the solubility and bioavailability of FPTD to enhance its therapeutic potential.
Conclusion:
In conclusion, FPTD is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been found to possess anticancer, antidiabetic, and anti-inflammatory activities. FPTD has been reported to inhibit the growth of cancer cells, improve glucose tolerance and insulin sensitivity, and possess anti-inflammatory activity. Although FPTD possesses several advantages for lab experiments, its solubility in water is limited, and its mechanism of action is not fully understood. Future research could focus on investigating the potential of FPTD as a therapeutic agent for cancer and diabetes, elucidating its mechanism of action, and improving its solubility and bioavailability.
科学研究应用
FPTD has been found to possess potential applications in scientific research. It has been reported to exhibit anticancer, antidiabetic, and anti-inflammatory activities. FPTD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, FPTD has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-18-17(12-4-10-16-11-6-14-23-16)24-19(22)20(18)13-5-9-15-7-2-1-3-8-15/h1-4,6-8,10-12,14H,5,9,13H2/b10-4+,17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKCCJCNOXAUPP-RIALVHNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876791.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4876815.png)
![methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4876827.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4876837.png)
![2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4876841.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4876846.png)
![N-{4-[({2-[(4-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4876854.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4876865.png)

![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)